molecular formula C15H7FN2O2 B12463725 2-(5-Fluoro-1,3-dioxoisoindol-2-yl)benzonitrile

2-(5-Fluoro-1,3-dioxoisoindol-2-yl)benzonitrile

Cat. No.: B12463725
M. Wt: 266.23 g/mol
InChI Key: PNFBJEQHPCWABT-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1,3-dioxoisoindol-2-yl)benzonitrile is a chemical compound with the molecular formula C15H8FNO2 It is known for its unique structure, which includes a fluorine atom and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-1,3-dioxoisoindol-2-yl)benzonitrile typically involves the reaction of 5-fluoroisatin with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1,3-dioxoisoindol-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-Fluoro-1,3-dioxoisoindol-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1,3-dioxoisoindol-2-yl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom and dioxoisoindoline moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
  • 2-Bromo-5-fluorobenzonitrile
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-(5-Fluoro-1,3-dioxoisoindol-2-yl)benzonitrile is unique due to its specific structural features, including the presence of both a fluorine atom and a dioxoisoindoline moiety

Properties

Molecular Formula

C15H7FN2O2

Molecular Weight

266.23 g/mol

IUPAC Name

2-(5-fluoro-1,3-dioxoisoindol-2-yl)benzonitrile

InChI

InChI=1S/C15H7FN2O2/c16-10-5-6-11-12(7-10)15(20)18(14(11)19)13-4-2-1-3-9(13)8-17/h1-7H

InChI Key

PNFBJEQHPCWABT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C(=O)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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